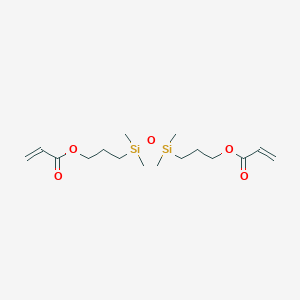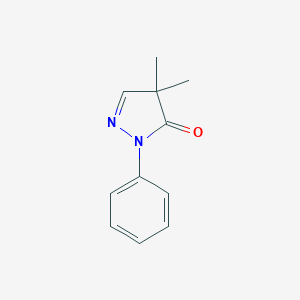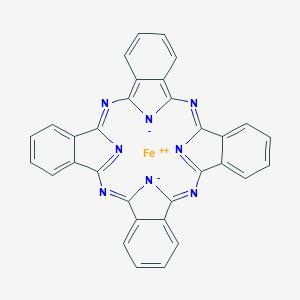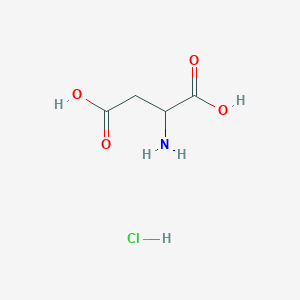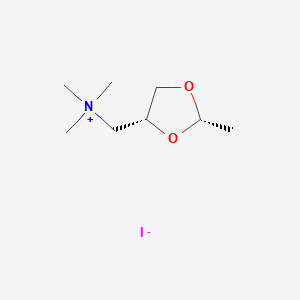
(+)-cis-Dioxolane iodide
Descripción general
Descripción
Iodide is an anion with a valency of -1. Compounds of iodine with an oxidation state of -1 are called iodides . The chemical formula for iodide is I– . Iodine as an element is a halogen. It tends to accept an electron and exists as a negatively charged ion .
Synthesis Analysis
The synthesis of iodide compounds often involves reactions with other elements or compounds. For example, the iodide salt of potassium reacts with chlorine forming potassium chloride and iodine . Chlorine replaces iodine because chlorine is more reactive than iodine .Molecular Structure Analysis
Iodine is a nonmetallic, nearly black solid at room temperature and has a glittering crystalline appearance . The molecular lattice contains discrete diatomic molecules, which are also present in the molten and the gaseous states .Chemical Reactions Analysis
Iodide compounds participate in various chemical reactions. For instance, in iodometric titration, the reaction between the oxidizing agent and iodide ions produces iodine, which is then titrated using a standardized sodium thiosulfate solution .Physical And Chemical Properties Analysis
Iodine has a density of 3.13 g/cm^3 in its solid state . Its melting point is 113.7 °C and boiling point is 184.3 °C . Iodine is soluble in water, with a solubility of 128 g/100 ml at 6 °C .Aplicaciones Científicas De Investigación
Conformational Analysis : Studies have used NMR spectroscopy to analyze the conformation of cis- and trans-1,3-dioxolanes, including derivatives such as "(+)-cis-Dioxolane iodide". These studies provide insights into the molecular structure and behavior of these compounds (Borremans, Anteunis, & Ketelaere, 1973).
Synthetic Applications : "(+)-cis-Dioxolane iodide" and related compounds have been used in the regioselective bromination and iodination of aromatic substrates, highlighting their utility in organic synthesis (Azarifar, Khosravi, Najminejad, & Soleimani, 2012).
Catalyst in Chemical Synthesis : These compounds have been utilized as catalysts in the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide, demonstrating their role in promoting eco-friendly chemical reactions (Werner, Tenhumberg, & Büttner, 2014).
Medicinal Chemistry : Research has also explored the use of "(+)-cis-Dioxolane iodide" and similar compounds in the synthesis of various pharmaceuticals, such as sesquiterpene lactones (Sarma, Barua, Sharma, & Barua, 1983).
DNA Damage Studies : Investigations into the genotoxic mechanisms of certain arsenic compounds have used cis-thymine glycol, a product formed by the treatment of thymine with dimethylarsinous iodide, a compound related to "(+)-cis-Dioxolane iodide" (Yamanaka et al., 2003).
Energy Conversion and Storage : Some studies have examined the use of cis-dioxolane derivatives in converting light to electricity, particularly in the context of charge-transfer sensitizers for nanocrystalline titanium dioxide electrodes (Nazeeruddin et al., 1993).
Direcciones Futuras
Iodine clocks are fascinating nonlinear chemical systems with a glorious past and a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
Propiedades
IUPAC Name |
trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBFOSBGWDTRO-KZYPOYLOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(O1)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349682 | |
| Record name | (+)-cis-Dioxolane iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-cis-Dioxolane iodide | |
CAS RN |
21795-59-5, 16709-43-6 | |
| Record name | (Methyl(trimethylammonio)methyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-cis-Dioxolane iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



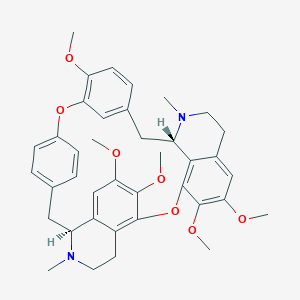
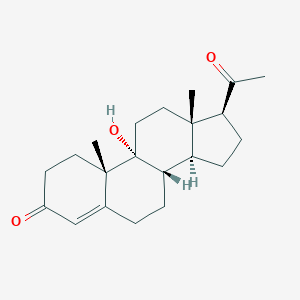
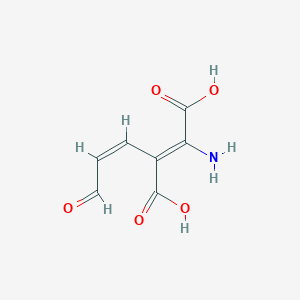
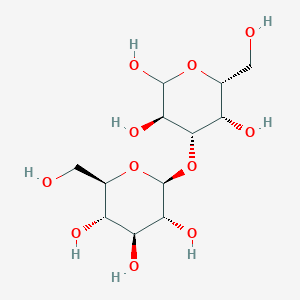
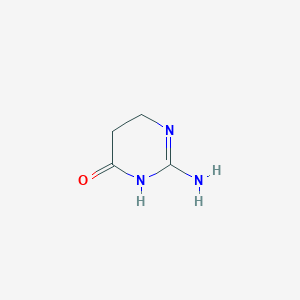
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)


